molecular formula C25H17FN6O2S B3718678 7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE

7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE

Cat. No.: B3718678
M. Wt: 484.5 g/mol
InChI Key: KLKAQLZKSLFNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a spiro linkage between an indole and a pyrido[2,3-d]pyrimidine moiety, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate in xylene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions often involve heating under reflux or using microwave-assisted synthesis to accelerate reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation . It can also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7’-AMINO-2’-[(3-FLUOROBENZYL)THIO]-2,4’-DIOXO-1-PROP-2-YN-1-YL-1,2,4’,8’-TETRAHYDRO-3’{H}-SPIRO[INDOLE-3,5’-PYRIDO[2,3-{D}]PYRIMIDINE]-6’-CARBONITRILE lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

7-amino-2-[(3-fluorophenyl)methylsulfanyl]-2',4-dioxo-1'-prop-2-ynylspiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN6O2S/c1-2-10-32-18-9-4-3-8-16(18)25(23(32)34)17(12-27)20(28)29-21-19(25)22(33)31-24(30-21)35-13-14-6-5-7-15(26)11-14/h1,3-9,11H,10,13,28H2,(H2,29,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKAQLZKSLFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC(=CC=C5)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Reactant of Route 2
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Reactant of Route 3
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE
Reactant of Route 6
7'-AMINO-2'-[(3-FLUOROBENZYL)THIO]-2,4'-DIOXO-1-PROP-2-YN-1-YL-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE

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